
Tris(4-nitrophenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-nitrophenyl)methane is an organic compound with the molecular formula C19H13N3O6 It is characterized by three nitrophenyl groups attached to a central methane carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-nitrophenyl)methane can be synthesized through a multi-step process involving the nitration of triphenylmethane. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl rings.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-nitrophenyl)methane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products:
Reduction: The major product is tris(4-aminophenyl)methane.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Tris(4-nitrophenyl)methane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tris(4-nitrophenyl)methane and its derivatives involves interactions with various molecular targets. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways, potentially resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Tris(4-aminophenyl)methane: This compound is similar in structure but has amino groups instead of nitro groups.
Tris(4-methoxyphenyl)methane: This compound has methoxy groups instead of nitro groups.
Uniqueness: Tris(4-nitrophenyl)methane is unique due to the presence of three nitro groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
603-49-6 |
|---|---|
Molekularformel |
C19H13N3O6 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
1-[bis(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H13N3O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12,19H |
InChI-Schlüssel |
GFDFIMKBMBRKCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


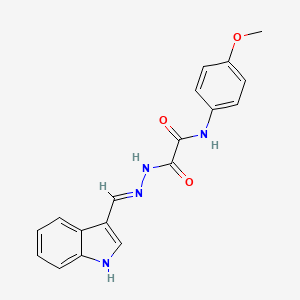
![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

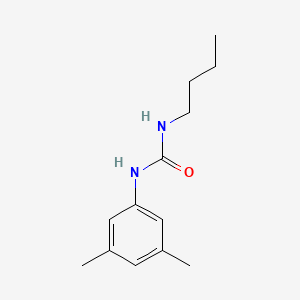

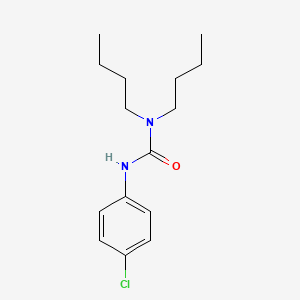
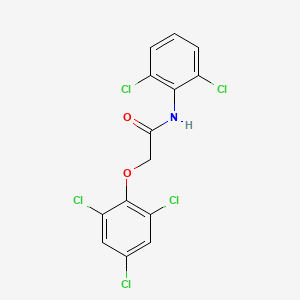
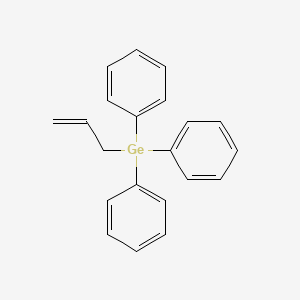

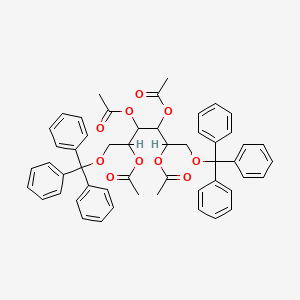
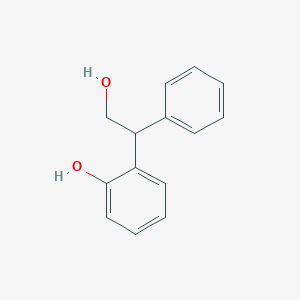
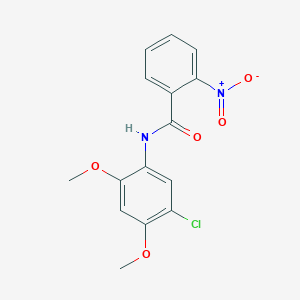

![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
